L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate
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Overview
Description
L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate is a synthetic peptide compound composed of four amino acids: threonine, proline, arginine, and lysine, with two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, proline, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for arginine and lysine.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Acetylation: The peptide is acetylated using acetic anhydride to form the diacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be performed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis, chemical modification reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling, protein-protein interactions, and enzyme-substrate recognition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle, antimicrobial agent, and in wound healing.
Industry: Utilized in the development of biomaterials, biosensors, and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline acetate
- L-Proline, L-threonyl-L-lysyl-L-prolyl-L-arginyl
Uniqueness
L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate is unique due to its specific amino acid sequence and acetylation, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different stability, solubility, and bioactivity profiles, making it suitable for specific research and industrial applications.
Properties
Molecular Formula |
C25H48N8O10 |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13+,14+,15+,16+;;/m1../s1 |
InChI Key |
MCCFILVNRMOMQC-DZOCJTNESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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